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Executive Summary
JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, small molecule

positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).

Developed through a collaboration between Addex Therapeutics and Janssen

Pharmaceuticals, it was investigated as a novel therapeutic agent for several central nervous

system disorders.[1] One of the key indications explored was its use as an adjunctive treatment

for major depressive disorder (MDD) with significant anxiety symptoms, often termed anxious

depression.[1][2]

The rationale for its development stemmed from the role of glutamatergic dysfunction in the

pathophysiology of anxiety and depression.[3] The mGlu2 receptor, an inhibitory presynaptic

autoreceptor, is a critical node in regulating glutamate release.[3] By potentiating the natural,

physiological signaling of glutamate, JNJ-40411813 was hypothesized to restore glutamatergic

homeostasis without the potential tolerance issues associated with direct agonists.[3]

Despite a strong preclinical rationale and favorable safety profile in early human studies, a

Phase 2a proof-of-concept study in patients with anxious depression did not meet its primary

efficacy endpoint.[2][4] While some signals of efficacy were observed on secondary measures,

the overall results did not support further development for this indication.[1][2] This whitepaper

provides a comprehensive technical overview of the preclinical and clinical research on JNJ-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1673069?utm_src=pdf-interest
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://en.wikipedia.org/wiki/ADX-71149
https://en.wikipedia.org/wiki/ADX-71149
https://pubmed.ncbi.nlm.nih.gov/26804646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pubmed.ncbi.nlm.nih.gov/26804646/
https://www.fiercebiotech.com/biotech/j-j-team-marks-another-setback-on-depression-as-midstage-study-flops
https://en.wikipedia.org/wiki/ADX-71149
https://pubmed.ncbi.nlm.nih.gov/26804646/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


40411813 for anxious depression, presenting key data, experimental protocols, and signaling

pathways to inform future research in this area.

Core Mechanism of Action
JNJ-40411813 functions as a positive allosteric modulator of the mGlu2 receptor. Unlike

orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site,

PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the

receptor that increases its affinity for the endogenous ligand, glutamate, and/or enhances the

efficacy of glutamate-mediated signaling. The primary effect is a potentiation of the natural,

phasic signaling of glutamate, which is thought to reduce the risk of receptor desensitization

and tolerance that can be observed with continuous agonist stimulation.[3]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to

the Gαi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl

cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic

glutamate release. By enhancing this inhibitory feedback mechanism, JNJ-40411813 is

believed to dampen excessive glutamatergic transmission, a state implicated in the

pathophysiology of anxiety and depression.
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Figure 1: JNJ-40411813 Mechanism of Action at the mGlu2 Receptor.

Preclinical Data
In Vitro Pharmacology
JNJ-40411813 demonstrated potent and selective PAM activity at the human mGlu2 receptor

in various recombinant cell line assays. It showed minimal activity at other mGlu receptor

subtypes and a wide range of other CNS targets, although a moderate affinity for the human 5-

HT2A receptor was noted.

Assay Type Cell Line Parameter Value Reference

[35S]GTPγS

Binding

CHO cells

(hmGlu2)

PAM Activity

EC50
147 ± 42 nmol/L [3][5]

[35S]GTPγS

Binding

CHO cells

(hmGlu2)

Agonist Activity

EC50

2159 ± 1069

nmol/L
[3]

Ca2+

Mobilization

HEK293 cells

(hmGlu2 Gα16)

PAM Activity

EC50
64 ± 29 nmol/L [3][5]

Radioligand

Binding

Human 5-HT2A

Receptor
Kb 1.1 µmol/L [5][6]

In Vivo Pharmacokinetics & Receptor Occupancy (Rat)
Pharmacokinetic studies in rats revealed rapid oral absorption and moderate bioavailability. A

key finding in rodent studies was the presence of a metabolite that contributed to higher-than-

expected 5-HT2A receptor occupancy in vivo, a factor that complicates the translation of some

rodent behavioral data.[5][6]
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Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
Bioavaila
bility (%)

Referenc
e

Intravenou

s (i.v.)
2.5 - - - - [3]

Oral (p.o.) 10 938 0.5 2.3 ± 0.5 31% [3][5]

Receptor Radioligand Parameter Value Reference

mGlu2
[3H]JNJ-

46281222

Ex vivo

Occupancy

ED50 (p.o.)

16 mg/kg [3][5]

5-HT2A -

In vivo

Occupancy

ED50 (p.o.)

17 mg/kg [5][6]

Experimental Protocols: Preclinical
[35S]GTPγS Binding Assay:

Objective: To measure the functional activity of JNJ-40411813 at the mGlu2 receptor.

Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

mGlu2 receptor were prepared. Membranes were incubated with GDP, [35S]GTPγS, and

varying concentrations of JNJ-40411813 in the presence of a fixed, sub-maximal (EC20)

concentration of glutamate to assess PAM activity. For agonist activity, glutamate was

omitted. The reaction was incubated at 30°C and terminated by rapid filtration. The amount

of membrane-bound [35S]GTPγS was quantified by liquid scintillation counting. Data were

analyzed using non-linear regression to determine EC50 values.[3]

Ex Vivo mGlu2 Receptor Occupancy:

Objective: To determine the relationship between the administered dose of JNJ-40411813
and its binding to mGlu2 receptors in the brain.
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Method: Rats were administered JNJ-40411813 orally at various doses. At a specified time

point post-dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed.

Brain regions of interest were dissected and homogenized. The ability of the ex vivo brain

tissue to bind a specific mGlu2 PAM radioligand ([3H]JNJ-46281222) in vitro was measured.

The reduction in available binding sites compared to vehicle-treated animals was calculated

as percent occupancy. The ED50, the dose required to achieve 50% receptor occupancy,

was then calculated.[3][5]
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Figure 2: Experimental workflow for ex vivo mGlu2 receptor occupancy study.
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Clinical Research in Anxious Depression
Phase 2a Proof-of-Concept Study
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to

evaluate the efficacy, safety, and tolerability of JNJ-40411813 as an adjunctive treatment for

patients with MDD and significant anxiety symptoms who had an insufficient response to

ongoing SSRI or SNRI treatment.[2]

The study utilized a doubly-randomized, 8-week design composed of two 4-week periods.[2]

This design was intended to manage the high placebo response often seen in depression trials.

Study Design and Endpoints
Patient Population: Adults (18-64 years) with a DSM-IV diagnosis of MDD, a Hamilton

Depression Rating Scale-17 (HDRS17) score ≥ 18, and an HDRS17 anxiety/somatization

factor score ≥ 7.[2]

Treatment: Patients were randomized to either adjunctive JNJ-40411813 (flexibly dosed, 50

mg to 150 mg twice daily) or adjunctive placebo.[2]

Primary Endpoint: Change from baseline on the 6-item Hamilton Anxiety Subscale (HAM-

A6).[2]

Key Secondary Endpoints: Changes in HDRS17 total score, a 6-item core depressive

symptom subscale of HDRS17 (HAM-D6), and the Inventory of Depressive Symptomatology

(IDS-C30).[2]
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Figure 3: Doubly-randomized design of the Phase 2a study in anxious depression.

Clinical Efficacy and Safety Results
The study did not demonstrate a statistically significant effect on the primary endpoint.

However, prespecified analyses suggested potential efficacy signals on several secondary

measures of both depression and anxiety. The treatment was generally well-tolerated.

Endpoint Result (p-value) Outcome Reference

Primary: HAM-A6 p = 0.51 Not Met [2]

Secondary: HDRS17

Total Score

Signal observed (p <

0.20)
Favorable Signal [2]

Secondary: HAM-D6

(Core Depression)

Signal observed (p <

0.20)
Favorable Signal [2]

Secondary: IDS-C30

(Depression)

Signal observed (p <

0.20)
Favorable Signal [2]

Secondary: HDRS17

Anxiety Factor

Signal observed (p <

0.20)
Favorable Signal [2]

Secondary: IDS-C30

Anxiety Subscale

Signal observed (p <

0.20)
Favorable Signal [2]
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Despite these secondary signals, the failure to meet the primary endpoint led to the

discontinuation of JNJ-40411813 development for anxious depression.[1][4]

Human Pharmacokinetics (Phase 1)
Phase 1 studies in healthy volunteers established the pharmacokinetic profile of JNJ-
40411813.

Dose (Multiple) Tmax (h) t1/2 (h)
Key
Observation

Reference

50-225 mg

(b.i.d.)
3 - 4 19.4 - 34.2

Plasma exposure

was dose-

dependent.

[7]

500 mg (single) - -

Reduced S(+)

ketamine-

induced negative

symptoms.

[7]

Conclusion and Future Directions
JNJ-40411813 is a potent and selective mGlu2 receptor PAM that represents a targeted

approach to modulating glutamatergic dysfunction. While the compound showed a promising

preclinical profile and was well-tolerated in humans, its clinical development for anxious

depression was halted after a Phase 2a study failed to meet its primary endpoint.[2][4] The

observed signals on secondary depression and anxiety scales were not sufficient to warrant

progression in this specific patient population.[2]

The development history of JNJ-40411813 underscores the challenges of translating

preclinical findings in neuropsychiatry to clinical efficacy, particularly in heterogeneous

disorders like MDD. The discrepancy between rodent and human metabolism (i.e., the 5-HT2A

active metabolite in rodents) also highlights a critical consideration for preclinical model

selection and data interpretation.[5][6] While its journey in anxious depression has concluded,

the data generated from the JNJ-40411813 program provides valuable insights for the

continued exploration of mGlu2 modulation as a therapeutic strategy for CNS disorders. The
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compound was subsequently investigated for other indications, including schizophrenia and

epilepsy, before development was ultimately discontinued for those as well.[1][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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